"3-Amino-N,2-dimethylpropanamide hydrochloride" properties and characteristics
"3-Amino-N,2-dimethylpropanamide hydrochloride" properties and characteristics
An In-Depth Technical Guide to 3-Amino-N,N-dimethylpropanamide Hydrochloride
Abstract
This technical guide provides a comprehensive overview of 3-Amino-N,N-dimethylpropanamide hydrochloride, a versatile building block in synthetic and medicinal chemistry. This document delves into its physicochemical properties, established synthesis protocols, key applications in drug development, and modern analytical methodologies for its characterization. Furthermore, it offers a detailed summary of safety, handling, and toxicological information pertinent to a laboratory and industrial setting. This guide is intended for researchers, chemists, and drug development professionals who utilize amine-containing intermediates in the synthesis of complex molecular architectures.
Introduction and Nomenclature
3-Amino-N,N-dimethylpropanamide hydrochloride, identified by CAS Number 173336-89-5, is the hydrochloride salt of a simple, functionalized aliphatic amide.[1][2] Its structure features a primary amine and a tertiary amide, making it a bifunctional reagent capable of participating in a wide array of chemical transformations.[3]
It is crucial to distinguish this compound from structurally similar isomers, which are also significant in chemical synthesis. A notable related compound is 3-Amino-2,2-dimethylpropanamide (CAS 324763-51-1), a key intermediate in the synthesis of the antihypertensive drug Aliskiren.[3][4][5] The presence and position of the methyl groups drastically influence the molecule's steric hindrance and reactivity. The following diagram clarifies the structures of these related compounds.
Caption: Generalized synthetic workflow for amino amides.
Experimental Protocol: Synthesis of 3-Amino-2,2-dimethylpropanamide
This protocol is adapted from established literature procedures for the synthesis of the Aliskiren intermediate. [4][6] Step 1: Esterification
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Dissolve hydroxymethyl trimethylacetic acid in a suitable solvent like pyridine.
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Cool the solution to below 0 °C in an ice bath. This is critical to control the exothermic reaction with the activating agent.
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Slowly add tosyl chloride in batches, maintaining the low temperature.
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Allow the reaction to stir at room temperature for 16 hours to ensure complete conversion.
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Work up the reaction by neutralizing with dilute hydrochloric acid and extracting the product with ethyl acetate.
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Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the tosylated methyl ester intermediate. A typical yield for this step is around 92%. [6] Step 2: Ammonolysis
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Reflux the tosylated methyl ester intermediate (0.1 mol) with concentrated aqueous ammonia (e.g., 250 mL of 28% solution) for 6-8 hours. [4]The reflux is necessary to drive the substitution and amidation reactions to completion.
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Cool the reaction mixture to room temperature.
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Extract the aqueous solution with a suitable organic solvent (e.g., dichloromethane) to isolate the product.
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Combine the organic extracts, dry over a drying agent, and concentrate to obtain the final product, 3-amino-2,2-dimethylpropanamide. This step typically yields around 80%. [4]5. The hydrochloride salt can then be formed by treating a solution of the free amine with hydrochloric acid.
Applications in Research and Drug Development
The primary value of 3-Amino-N,N-dimethylpropanamide hydrochloride lies in its utility as a versatile synthetic intermediate. Molecules containing a dimethylamine group are prevalent in medicinal chemistry, exhibiting a wide range of pharmacological activities, including antimicrobial, antihistaminic, and anticancer properties. [7] Key Applications:
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Scaffold for Complex Molecules: The primary amine serves as a nucleophilic handle for reactions like acylation, alkylation, and Schiff base formation, allowing for chain extension and the introduction of new functional groups. [3]* Pharmaceutical Intermediates: While not always an active pharmaceutical ingredient (API) itself, it serves as a crucial building block for them. The related compound, 3-(Dimethylamino)propyl chloride hydrochloride, is a key intermediate for numerous antipsychotic and antispasmodic drugs, including Amitriptyline, Chlorpromazine, and Citalopram, highlighting the importance of this structural class. [8]* Modulation of Physicochemical Properties: The incorporation of the dimethylaminopropyl amide moiety can modulate a lead compound's solubility, lipophilicity, and basicity, which are critical parameters for optimizing pharmacokinetic profiles (absorption, distribution, metabolism, and excretion).
Analytical Methodologies
Ensuring the identity and purity of chemical intermediates is paramount in drug development. A combination of chromatographic and spectroscopic techniques is employed for the comprehensive analysis of 3-Amino-N,N-dimethylpropanamide hydrochloride.
Purity Assessment via RP-HPLC: Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for quantifying the purity of small organic molecules. For polar amines, which may exhibit poor retention and peak shape on standard C18 columns, several strategies can be employed. These include using a polar-embedded column, ion-pairing reagents, or hydrophilic interaction liquid chromatography (HILIC). [9]
Caption: General workflow for purity analysis by HPLC.
Protocol: Purity Analysis by RP-HPLC
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System Preparation:
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HPLC System: A standard HPLC system with a UV detector.
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water. The TFA acts as an ion-pairing agent to improve the peak shape of the amine.
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Mobile Phase B: Acetonitrile.
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Gradient: A suitable gradient from 5% to 95% Mobile Phase B over 15-20 minutes.
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Flow Rate: 1.0 mL/min.
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Detection: UV at 210 nm.
-
-
Sample Preparation:
-
Prepare a stock solution by dissolving ~10 mg of the compound in 10 mL of a 50:50 mixture of Mobile Phase A and B.
-
Further dilute to a working concentration of ~0.1 mg/mL.
-
-
Analysis:
-
Inject 10 µL of the sample solution into the HPLC system.
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Record the chromatogram.
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The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks. Validation of such methods should be performed according to ICH guidelines. [10]
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Safety, Handling, and Toxicology
3-Amino-N,N-dimethylpropanamide hydrochloride is classified as an irritant. [1]Adherence to standard laboratory safety protocols is essential to minimize risk.
GHS Hazard Information: [1]
| Hazard Class | Statement |
|---|---|
| Skin Corrosion/Irritation | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation |
| Skin Sensitization | H317: May cause an allergic skin reaction |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation |
Handling and Storage:
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Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat. [11][12]* Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols. [11][13]* Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. [11][14]* Spill Response: For small spills, dampen the solid material with water and transfer to a suitable container for disposal. [15]Wash the affected area thoroughly with soap and water.
First Aid Measures: [12][13]* Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell.
-
Skin Contact: Immediately wash with plenty of soap and water. If skin irritation or a rash occurs, seek medical advice.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
Ingestion: Rinse mouth and seek medical advice. Do not induce vomiting.
Conclusion
3-Amino-N,N-dimethylpropanamide hydrochloride is a valuable and versatile intermediate in chemical synthesis. Its defined physicochemical properties, established synthetic routes, and clear safety profile make it a reliable building block for researchers in academia and industry. A thorough understanding of its handling, analysis, and reactivity is essential for its effective and safe utilization in the development of novel chemical entities and active pharmaceutical ingredients.
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